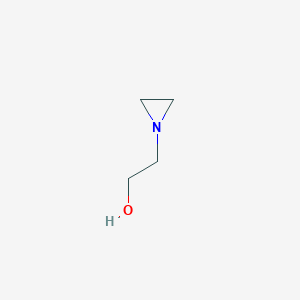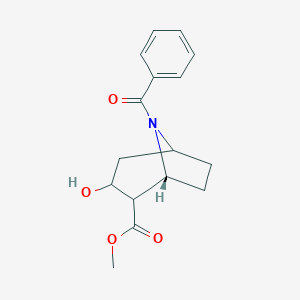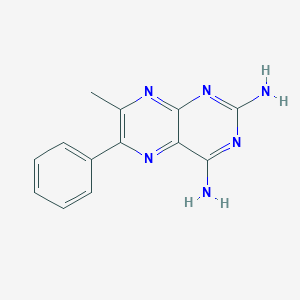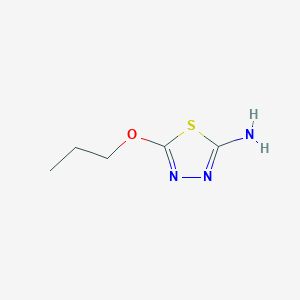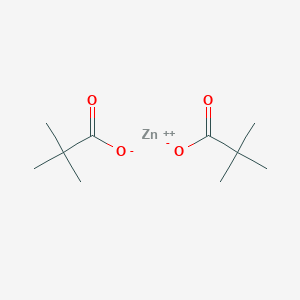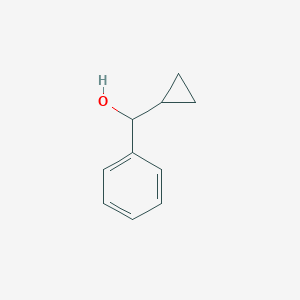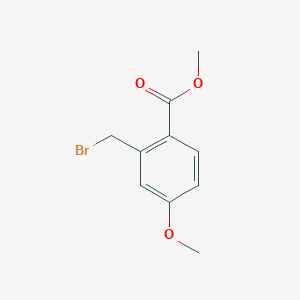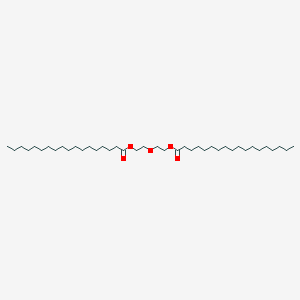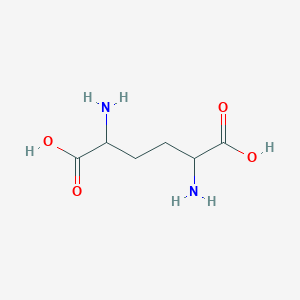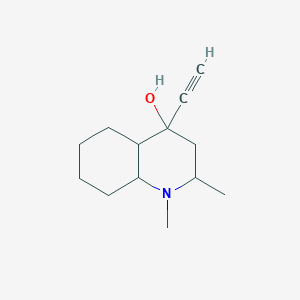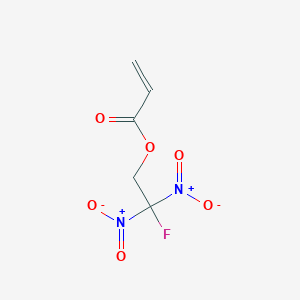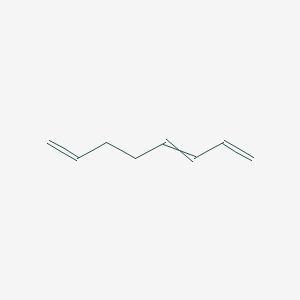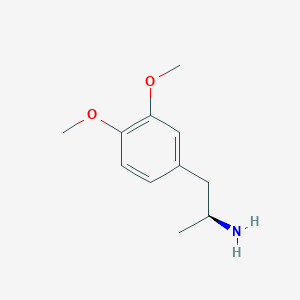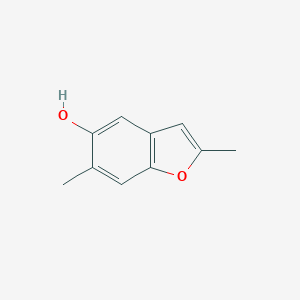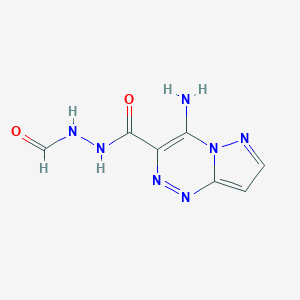
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide, also known as APTC, is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. APTC is a pyrazolo-triazine compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用機序
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide inhibits CDK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, leading to the inhibition of cell cycle progression. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has also been shown to induce apoptosis in cancer cells by activating the p53 pathway.
生化学的および生理学的効果
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has also been shown to induce apoptosis in cancer cells by activating the p53 pathway. In addition, N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
実験室実験の利点と制限
One of the advantages of using N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide in lab experiments is its specificity for CDK2 inhibition. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been shown to be selective for CDK2 over other CDKs, making it a useful tool compound for studying the effects of CDK2 inhibition. However, N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has also been shown to have off-target effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide research. One area of interest is the development of more potent and selective CDK2 inhibitors based on the structure of N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide. Another area of interest is the investigation of the role of CDK2 inhibition in other diseases, such as neurodegenerative diseases and viral infections. Finally, the use of N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide in combination with other drugs or therapies may also be explored as a potential treatment strategy for cancer and other diseases.
In conclusion, N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide is a promising compound that has been shown to have potential in various scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide in disease treatment and prevention.
合成法
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide can be synthesized using various methods, including the reaction of 4-aminopyrazole with cyanogen bromide, followed by the reaction of the resulting intermediate with hydrazine hydrate. Another method involves the reaction of 4-aminopyrazole with triethyl orthoformate, followed by the reaction of the resulting intermediate with cyanogen bromide. Both methods yield N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide as a white crystalline solid.
科学的研究の応用
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a protein that plays a critical role in cell cycle regulation. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has been used in various studies to investigate the role of CDK2 in cancer and other diseases. N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide has also been used as a tool compound to study the effects of CDK2 inhibition on various cellular processes, including DNA replication, transcription, and apoptosis.
特性
CAS番号 |
16111-79-8 |
|---|---|
製品名 |
N-((4-Aminopyrazolo(5,1-c)(1,2,4)triazine-3-carbonyl)amino)formamide |
分子式 |
C7H7N7O2 |
分子量 |
221.18 g/mol |
IUPAC名 |
N-[(4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonyl)amino]formamide |
InChI |
InChI=1S/C7H7N7O2/c8-6-5(7(16)13-9-3-15)12-11-4-1-2-10-14(4)6/h1-3H,8H2,(H,9,15)(H,13,16) |
InChIキー |
XNSHTOSUNFBYOQ-UHFFFAOYSA-N |
SMILES |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NNC=O |
正規SMILES |
C1=C2N=NC(=C(N2N=C1)N)C(=O)NNC=O |
その他のCAS番号 |
16111-79-8 |
同義語 |
N'-Formyl-4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



